![molecular formula C25H31N3O4S3 B15166493 4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-cycloheptylbenzene-1-sulfonamide CAS No. 606083-01-6](/img/structure/B15166493.png)
4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-cycloheptylbenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-cycloheptylbenzene-1-sulfonamide is a complex organic compound that features a benzothiazole moiety, a piperidine ring, and sulfonamide groups
Méthodes De Préparation
The synthesis of 4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-cycloheptylbenzene-1-sulfonamide typically involves multiple steps, including the formation of the benzothiazole ring, the piperidine ring, and the sulfonamide linkage. Common synthetic routes include:
Formation of Benzothiazole Ring: This can be achieved through the condensation of 2-aminobenzenethiol with aldehydes or ketones.
Formation of Piperidine Ring: The piperidine ring can be synthesized via cyclization reactions involving appropriate precursors.
Sulfonamide Linkage: The sulfonamide group is introduced by reacting the intermediate compounds with sulfonyl chlorides under basic conditions.
Industrial production methods often involve optimization of these steps to improve yield and purity, utilizing techniques such as microwave irradiation and one-pot multicomponent reactions .
Analyse Des Réactions Chimiques
4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-cycloheptylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Applications De Recherche Scientifique
4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-cycloheptylbenzene-1-sulfonamide has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-cycloheptylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function . The sulfonamide group can enhance the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-cycloheptylbenzene-1-sulfonamide include other benzothiazole derivatives and sulfonamide-containing compounds. These compounds share structural similarities but may differ in their biological activities and applications . For example:
Benzothiazole Derivatives: Compounds like 2-(4-aminophenyl)benzothiazole have been studied for their anticancer properties.
Sulfonamide-Containing Compounds: Sulfonamide drugs such as sulfamethoxazole are well-known for their antibacterial activity.
The uniqueness of this compound lies in its combined structural features, which may confer distinct biological activities and potential therapeutic applications .
Propriétés
Numéro CAS |
606083-01-6 |
|---|---|
Formule moléculaire |
C25H31N3O4S3 |
Poids moléculaire |
533.7 g/mol |
Nom IUPAC |
4-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl-N-cycloheptylbenzenesulfonamide |
InChI |
InChI=1S/C25H31N3O4S3/c29-34(30,27-20-7-3-1-2-4-8-20)21-11-13-22(14-12-21)35(31,32)28-17-15-19(16-18-28)25-26-23-9-5-6-10-24(23)33-25/h5-6,9-14,19-20,27H,1-4,7-8,15-18H2 |
Clé InChI |
IHDWAGZFCXBNCG-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC(CC3)C4=NC5=CC=CC=C5S4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


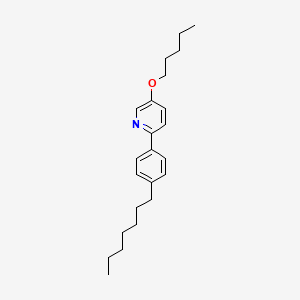
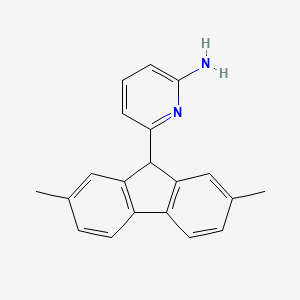
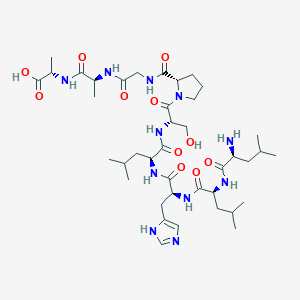
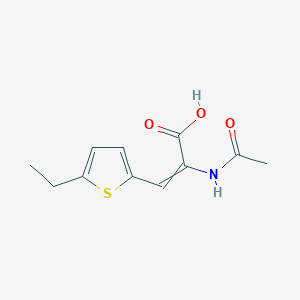
![N'-[2-(2-chlorophenyl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B15166436.png)
![6-[1-Anilino-3-(5-chloro-2-hydroxyphenyl)prop-2-en-1-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B15166454.png)
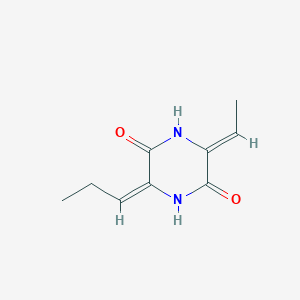
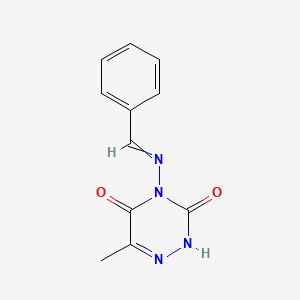
![6-{[tert-Butyl(diphenyl)silyl]oxy}-1-phenylhex-1-yn-3-ol](/img/structure/B15166483.png)



![Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 4-[(2-hydroxyethyl)amino]-](/img/structure/B15166501.png)
![1-[2-(Hydroxymethyl)-4,6-dimethyl-2,3-dihydro-1H-indol-1-yl]ethan-1-one](/img/structure/B15166522.png)
